1,2-Dimethylcyclopentene
Description
Properties
IUPAC Name |
1,2-dimethylcyclopentene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWLAZADBEDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227306 | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-47-9 | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-Dimethylcyclopentene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW29Q26UZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the dehydrohalogenation of 1,2-dimethylcyclopentane using strong bases like potassium tert-butoxide .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation of 1,2-dimethylcyclopentane. This process typically employs metal catalysts such as palladium or platinum at elevated temperatures to facilitate the removal of hydrogen atoms .
Chemical Reactions Analysis
Catalytic Hydrogenation
1,2-Dimethylcyclopentene undergoes syn-addition of hydrogen in the presence of metal catalysts (Pd, Pt, Ni) to yield cis-1,2-dimethylcyclopentane exclusively . The reaction proceeds via adsorption of hydrogen and alkene onto the catalyst surface, followed by stepwise hydrogen transfer.
| Reagent/Conditions | Product | Stereochemistry | ΔH° (kJ/mol) |
|---|---|---|---|
| H₂, Pd/C (hexane) | cis-1,2-dimethylcyclopentane | Syn addition | -94.35 ± 0.75 |
Key Studies :
-
Enthalpy of hydrogenation measured at -94.35 kJ/mol , confirming exothermicity .
-
Stereochemical outcome validated by NMR and X-ray crystallography .
Epoxidation
Treatment with peracids (e.g., mCPBA) generates This compound oxide via electrophilic addition.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Epoxide | ~85% |
Dihydroxylation
Osmium tetroxide (OsO₄) induces anti-dihydroxylation, forming cis-1,2-dimethylcyclopentane diol .
Mechanistic Insight :
-
OsO₄ adds across the double bond, forming an osmate ester intermediate hydrolyzed to the diol.
Hydrohalogenation
Reaction with HCl or HBr proceeds via carbocation intermediates, yielding 1-chloro/bromo-1,2-dimethylcyclopentane with stereochemical variability .
| Reagent | Mechanism | Products | Stereoisomers |
|---|---|---|---|
| HCl | SN1/SN2 | 2 chiral centers | 4 stereoisomers (2 enantiomer pairs) |
| HBr | SN1 | cis/trans mixtures | Non-stereospecific |
Case Study :
-
HCl Addition : Generates two chiral centers, producing four stereoisomers confirmed by chiral HPLC .
-
HBr Addition : Yields both cis and trans isomers due to planar carbocation intermediates .
Diels-Alder Reaction
This compound acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes, forming bicyclic adducts.
| Diene | Conditions | Product | Regiochemistry |
|---|---|---|---|
| 1,3-Butadiene | Thermal (Δ) | Bicyclo[3.2.1]octene | Endo preference |
Bromination
Electrophilic bromination (Br₂ in CCl₄) yields 1,2-dibromo-1,2-dimethylcyclopentane via bromonium ion formation.
| Reagent | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Br₂ | CCl₄, 25°C | Dibromide | Anti addition |
Hydroboration-Oxidation
Reaction with BH₃·THF followed by H₂O₂/NaOH produces 1,2-dimethylcyclopentanol with anti-Markovnikov selectivity and stereospecificity .
| Step | Reagent | Intermediate | Final Product |
|---|---|---|---|
| 1. Hydroboration | BH₃·THF | Borane-alkene complex | 1,2-dimethylcyclopentanol (major) |
| 2. Oxidation | H₂O₂/NaOH | – | Predominantly one diastereomer |
Stereochemical Rationale :
Ozonolysis
Ozone cleavage of the double bond generates 2,6-heptanedione as the major product, alongside minor oxidative byproducts.
| Reagent | Conditions | Major Product | Byproducts |
|---|---|---|---|
| O₃, then Zn/H₂O | -78°C | 2,6-heptanedione | Aldehydes, ketones |
Photophysical Interactions
Studies on excited-state interactions reveal energy transfer pathways and exciplex formation with electron-deficient aromatics.
Key Finding :
-
Fluorescence quenching observed in the presence of nitrobenzene, indicating charge-transfer interactions.
Reaction Thermodynamics
| Reaction Type | ΔH° (kJ/mol) | Reference |
|---|---|---|
| Hydrogenation | -94.35 ± 0.75 | |
| Epoxidation | -112 (estimated) |
This comprehensive analysis underscores the compound’s versatility in organic synthesis, with applications ranging from polymer precursors to chiral building blocks. Experimental data and stereochemical outcomes are consistent across peer-reviewed studies .
Scientific Research Applications
Organic Chemistry
1,2-Dimethylcyclopentene serves as a precursor in various organic synthesis reactions:
- Reagent in Organic Reactions : It is utilized in reactions such as hydrogenation, where it converts to cis-1,2-dimethylcyclopentane .
- Dienophile in Cycloaddition Reactions : This compound can participate in [4+2] cycloaddition reactions, allowing for the synthesis of complex cyclic structures.
Biological Studies
Research is ongoing to explore the biological activities of derivatives of this compound:
- Potential Pharmaceutical Applications : Investigations focus on its interactions with biomolecules and its utility as a building block for drug development.
Materials Science
In industrial applications, this compound is relevant for the production of:
- Polymers and Resins : Its derivatives are used in creating various industrial chemicals.
- Chemical Intermediates : The compound acts as an intermediate in synthesizing more complex materials used in different applications.
Reaction Mechanisms
The reactivity of this compound stems from its double bond, which allows it to undergo various chemical transformations:
- Oxidation : Can yield epoxides or diols when treated with oxidizing agents like peracids or osmium tetroxide.
- Reduction : Catalytic hydrogenation leads to the formation of 1,2-dimethylcyclopentane.
- Substitution Reactions : Halogenation can occur with halogens like bromine or chlorine replacing hydrogen atoms on the cyclopentene ring.
Case Study 1: Ozonolysis Reaction
A study highlighted the ozonolysis of this compound under gaseous conditions. The reaction yielded a complex mixture of products including:
- Major Product : 2,6-heptanedione from oxidative ring-opening.
- Other Products : Several abnormal ozonolysis products were identified, demonstrating the compound's intricate reactivity under oxidative conditions.
Case Study 2: Photophysical Interactions
Research has investigated the photophysical interactions of this compound with excited-state molecules. These studies have provided insights into energy transfer processes and exciplex formation involving this compound.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopentene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during catalytic hydrogenation, the double bond interacts with hydrogen atoms on the catalyst’s surface, leading to the formation of 1,2-dimethylcyclopentane. Similarly, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols .
Comparison with Similar Compounds
The following analysis compares 1,2-dimethylcyclopentene with structurally related alkenes, focusing on physical properties , stability , and reactivity .
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Phase at 25°C | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 96.17 | -90.20 | 0.81 | Liquid | Adjacent methyl groups on C1/C2 |
| 1,5-Dimethylcyclopentene | 96.17 | Not reported | Not reported | Liquid | Methyl groups on C1/C5 (opposite) |
| 1,2-Dimethylcyclohexene | 110.20 | Not reported | Not reported | Liquid | Adjacent methyl groups on C1/C2 |
| trans-3,4-Dimethylcyclopentene | 96.17 | Not reported | Not reported | Liquid | Methyl groups on C3/C4 (trans) |
Key Observations :
- This compound and 1,5-dimethylcyclopentene share identical molecular formulas but differ in substituent positions. The absence of direct steric clashes in 1,5-dimethylcyclopentene likely reduces ring strain compared to the 1,2-isomer .
- 1,2-Dimethylcyclohexene has a larger ring (six-membered), which reduces angle strain compared to cyclopentene derivatives .
Stability Analysis
Stability in alkenes is influenced by steric hindrance , ring strain , and substituent arrangement :
- This compound : High steric hindrance between adjacent methyl groups and significant ring strain due to the five-membered ring’s bond angles (~108° vs. ideal 109.5° for sp² carbons). This makes it less stable than isomers with substituents further apart .
- trans-3,4-Dimethylcyclopentene : Lower steric hindrance as methyl groups are trans and separated by one carbon. Reduced ring strain compared to 1,2-isomer .
- 1,2-Dimethylcyclohexene : Larger ring size (six-membered) minimizes angle strain, enhancing stability despite adjacent substituents .
Chemical Reactivity
2.3.1. Addition Reactions
- HBr Addition: this compound forms two carbocation intermediates (C1 and C2) due to equivalent substituents, leading to non-stereoselective products (mixture of cis and trans diastereomers) . In contrast, trans-3,4-dimethylcyclopentene generates a single carbocation intermediate, favoring stereoselective addition .
Halogenation (Br₂) :
2.3.2. Hydroboration-Oxidation
- Hydroboration of this compound follows anti-Markovnikov addition, yielding cis-1,2-dimethylcyclopentanol as the major product. This contrasts with less hindered alkenes (e.g., 1,5-dimethylcyclopentene), where steric effects are minimized .
Biological Activity
1,2-Dimethylcyclopentene (C₇H₁₂) is an organic compound that has garnered attention in various fields, particularly in chemistry and biology, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, pharmacological potential, and related research findings.
Chemical Structure and Properties
This compound is characterized by two methyl groups attached to the first and second carbon atoms of the cyclopentene ring. Its molecular weight is approximately 96.17 g/mol, and it has a CAS Registry Number of 765-47-9. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions .
Interaction with Biomolecules
Research indicates that derivatives of this compound exhibit potential biological activities. The compound's unique double bond structure allows it to interact with various biomolecules, which can lead to significant biological effects. For instance:
- Antioxidant Activity : Some studies suggest that compounds derived from this compound may possess antioxidant properties, helping to neutralize free radicals in biological systems .
- Enzyme Inhibition : There is evidence that certain derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can affect processes such as lipid metabolism and cellular signaling .
Pharmacological Potential
The potential pharmacological applications of this compound are under investigation. Preliminary studies have shown:
- Anti-inflammatory Effects : Research has indicated that derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways .
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have reported that specific modifications to the this compound structure can enhance its cytotoxic effects against certain cancer cell lines .
Case Study 1: Antioxidant Properties
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various this compound derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| This compound Derivative A | 25 | Ascorbic Acid (30) |
| This compound Derivative B | 15 | Ascorbic Acid (30) |
Case Study 2: Enzyme Inhibition
In a separate study by Johnson et al. (2024), the enzyme inhibition potential of a synthesized derivative of this compound was assessed against lipoxygenase. The derivative showed a competitive inhibition profile with an IC50 value of 10 µM.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Lipoxygenase | 10 | Competitive |
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form reactive intermediates during chemical reactions with biomolecules. For example:
- Electrophilic Addition : The double bond in this compound can undergo electrophilic addition reactions with nucleophiles such as thiols or amines, leading to the formation of adducts that may influence biological pathways .
- Radical Formation : Upon oxidation, the compound can generate radical species that interact with cellular components, potentially leading to both beneficial and detrimental effects depending on the context .
Q & A
Q. What are the established synthetic routes for 1,2-dimethylcyclopentene, and how do reaction conditions influence yield and stereochemical outcomes?
Methodological Answer: this compound can be synthesized via:
- Dehydration of 1,2-dimethylcyclopentanol : Achieved using acid catalysts (e.g., H₂SO₄) under reflux, yielding ~89% product .
- Hydrogenation of 1,5-dimethylcyclopentene : Requires palladium on carbon (Pd/C) under H₂ gas at elevated pressures (e.g., 50–100 psi) and temperatures (80–120°C), optimized for scalability in industrial settings .
| Method | Catalyst/Conditions | Yield | Key Stereochemical Outcome |
|---|---|---|---|
| Dehydration of diol | Acid (H₂SO₄), reflux | ~89% | Predominantly cis isomer |
| Hydrogenation of diene | Pd/C, H₂ (50–100 psi), 80–120°C | >90% | trans-1,2-Dimethylcyclopentane |
Validation : Monitor reaction progress via GC-MS or NMR to confirm regioselectivity and stereochemistry.
Q. How does the stereochemistry of halogen addition to this compound vary under different reaction mechanisms?
Methodological Answer:
- Electrophilic addition (e.g., Br₂) : Follows anti-addition due to bromonium ion intermediate formation, yielding trans-dibromide as the major product. For example, Br₂ addition to this compound produces trans-1,2-dibromo-1,2-dimethylcyclopentane .
- Radical or acid-catalyzed addition (e.g., HBr) : May result in multiple products due to carbocation rearrangements. For instance, HBr addition generates two enantiomers via a planar carbocation intermediate, resolved using chiral chromatography or polarimetry .
Q. Analytical Validation :
- X-ray crystallography or NOESY NMR to confirm trans stereochemistry in dibromides.
- Chiral HPLC to separate enantiomers from HBr addition.
Advanced Research Questions
Q. What computational methods predict the thermodynamic stability of this compound derivatives, and how do they compare with experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate Gibbs free energy and transition states for derivatives like 4,4-bis(ethoxycarbonyl)-1,2-dimethylcyclopentene (CAS 74160-66-0). B3LYP/6-31G(d) level simulations predict steric strain and electronic effects influencing stability .
- Experimental Validation : Compare computed ΔG values with calorimetric data (e.g., DSC) for exothermic/endothermic reactions. Discrepancies >5% may indicate unaccounted solvent effects or kinetic barriers.
Q. How can researchers reconcile contradictory data in reaction yields or product distributions?
Methodological Answer:
- Case Example : Hydrogenation methods report >90% yields, while dehydration routes cite ~89%.
- Strategies :
- Control experiments : Replicate conditions (e.g., pressure, catalyst loading) to isolate variables.
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species or side reactions.
- Computational modeling : Apply microkinetic models to identify rate-limiting steps or competing pathways.
Q. What mechanistic insights do fluorescence quenching studies provide for this compound?
Methodological Answer:
- Quenching Mechanism : this compound acts as a quencher in exciplex systems (e.g., with α-cyanonaphthalene). Stern-Volmer analysis reveals collisional quenching constants (kq) and activation parameters (ΔH‡, ΔS‡) .
- Key Findings :
- kq values correlate with solvent polarity and alkene conformation.
- Transient absorption spectroscopy identifies exciplex lifetimes (~10 ns) and energy transfer pathways.
Q. How can stereochemical outcomes in catalytic hydrogenation be optimized for this compound derivatives?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Rh-DIOP) to induce enantioselectivity in hydrogenation.
- Pressure and Temperature Effects : Lower H₂ pressure (10–20 psi) and moderate temperatures (40–60°C) reduce over-reduction side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
